molecular formula C21H22N4O2S2 B11240159 2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

2-((6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11240159
M. Wt: 426.6 g/mol
InChI Key: TXBAOCKFTMXGFZ-UHFFFAOYSA-N
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Description

2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of thiazole, pyridazine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling and subsequent functionalization to introduce the pyrrolidine moiety.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Pyridazine Synthesis: Pyridazine derivatives can be prepared through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The thiazole and pyridazine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridazine rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride or acids like hydrochloric acid, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE: This compound itself.

    2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(MORPHOLIN-1-YL)ETHAN-1-ONE: A similar compound with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The uniqueness of 2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H22N4O2S2

Molecular Weight

426.6 g/mol

IUPAC Name

2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C21H22N4O2S2/c1-14-20(29-21(22-14)15-5-7-16(27-2)8-6-15)17-9-10-18(24-23-17)28-13-19(26)25-11-3-4-12-25/h5-10H,3-4,11-13H2,1-2H3

InChI Key

TXBAOCKFTMXGFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)N4CCCC4

Origin of Product

United States

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